5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine
Description
Properties
IUPAC Name |
5-bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-3-10(12-4-9(7)11)13-5-8(6-13)14-2/h3-4,8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAULNETZGKNFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach leverages electron-deficient pyridine derivatives to introduce the 3-methoxyazetidin-1-yl group at the 2-position. A typical pathway involves:
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Precursor synthesis : Preparation of 2-chloro-4-methyl-5-bromopyridine via bromination and chlorination of 4-methylpyridine derivatives.
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Substitution : Reaction of the chloro-substituted intermediate with 3-methoxyazetidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Example Protocol :
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2-Chloro-4-methyl-5-bromopyridine (1.0 equiv) is combined with 3-methoxyazetidine (1.2 equiv) in anhydrous DMF.
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The mixture is heated to 90°C for 12 hours, yielding the product in 68–75% after purification.
Challenges :
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Limited reactivity due to moderate electron deficiency of the pyridine ring.
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Competing side reactions (e.g., azetidine ring-opening at elevated temperatures).
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
This method is preferred for higher regioselectivity and efficiency. The general steps include:
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Halogenated precursor : Synthesis of 2-bromo-4-methyl-5-bromopyridine or analogous derivatives.
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Coupling : Reaction with 3-methoxyazetidine using a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) and a base (e.g., Cs₂CO₃).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 16 hours |
| Yield | 82–89% |
Advantages :
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Tolerates steric hindrance from the 4-methyl group.
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High functional group compatibility.
Bromination Strategies for Pyridine Intermediates
Bromination at the 5-position is critical for achieving the target structure. Two primary methods are employed:
Diazotization-Bromination
Adapted from the synthesis of 5-bromo-2-methylpyridine , this method involves:
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Diazotization : Treatment of 5-amino-4-methylpyridine with HBr and NaNO₂ at 0–5°C.
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Bromine addition : Introduction of bromine via radical or ionic mechanisms.
Key Data :
Direct Electrophilic Bromination
Using Br₂ or NBS (N-bromosuccinimide) with Lewis acids (e.g., AlCl₃):
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4-Methylpyridine is brominated at the 5-position in 67–73% yield with AlCl₃ catalysis.
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Limitations: Poor regioselectivity in non-directed reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|
| SNAr | 68–75 | 90 | Low catalyst cost |
| Buchwald-Hartwig | 82–89 | 100 | High regioselectivity |
| Diazotization | 92 | 0–5 | Scalability |
Trade-offs :
-
SNAr is cost-effective but limited by substrate reactivity.
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Buchwald-Hartwig offers superior yields but requires expensive catalysts.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Alkoxy/Azetidinyl Substituents
- 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine (MW: 270.18, CAS: 1289131-64-1): The bulky cyclohexyloxy group increases steric hindrance compared to the compact 3-methoxyazetidinyl group.
- 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine (MW: 270.18): Similar molecular weight to the cyclohexyloxy analog but with a slightly less rigid substituent. No melting/boiling points are reported, but steric effects likely differ from the azetidinyl group .
Hydroxy and Amino Substituents
- 5-Bromo-2-hydroxy-4-methylpyridine (MW: 188.02, mp: 198–202°C):
The hydroxyl group at the 2-position increases polarity and acidity compared to the methoxyazetidinyl group. indicates that 4-methylpyridine derivatives are stronger acids than 2-methyl analogs, which may influence reactivity . - This contrasts with the azetidinyl group’s ether linkage .
Aromatic and Alkyne Substituents
- Molecular weight is higher than azetidinyl analogs .
- 5-Bromo-2-((4-bromophenyl)ethynyl)-4-methylpyridine (MW: 351.04, Predicted bp: 418.9°C):
The ethynyl group increases rigidity and conjugation, leading to higher boiling points compared to azetidinyl derivatives. Predicted density (1.74 g/cm³) suggests compact packing .
Pharmacological Potential
- Anti-Tumor/Anti-Viral Activity : Pyridine derivatives in exhibit anti-tumor and anti-viral properties. The azetidinyl group’s conformational flexibility may enhance binding to biological targets compared to rigid substituents like ethynyl .
Data Table: Key Properties of Selected Analogs
Biological Activity
5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of the azetidine moiety. The compound can be synthesized through a palladium-catalyzed cross-coupling reaction, which has been widely documented for similar pyridine derivatives .
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a comparative study, certain derivatives displayed biofilm inhibition rates exceeding 90%, indicating a strong potential for clinical applications in treating infections caused by resistant bacteria .
Cytotoxicity and Antiproliferative Effects
Additionally, research has indicated that pyridine-based compounds can possess antiproliferative effects against cancer cell lines. For instance, derivatives have been tested against HeLa and A549 cell lines, showing varying degrees of cytotoxicity with IC50 values ranging from 200 to 300 µg/mL. These findings suggest that 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine may also hold promise as an anticancer agent .
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial effects of various pyridine derivatives, it was found that compounds with electron-donating groups exhibited enhanced activity against E. coli, with some derivatives achieving inhibition rates above 80% .
- Anticancer Potential : Another investigation focused on the antiproliferative properties of pyridine derivatives against cancer cell lines. The results indicated that modifications in the molecular structure significantly impacted their effectiveness, highlighting the importance of structural optimization in drug development .
Table of Biological Activities
| Activity | Tested Compound | IC50/MIC Values | Comments |
|---|---|---|---|
| Antibacterial | 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine | MIC < 100 µg/mL | Effective against E. coli and S. aureus |
| Antiproliferative | Similar pyridine derivatives | IC50 = 200 - 300 µg/mL | Tested on HeLa and A549 cell lines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a bromine atom on 5-bromo-4-methylpyridine derivatives with 3-methoxyazetidine under inert gas (e.g., argon) at 140°C yields the target compound. Catalytic systems like Pd(PPh₃)₂Cl₂ in Suzuki-Miyaura coupling (for introducing aryl/heterocyclic groups) or Buchwald-Hartwig amination (for azetidine coupling) are effective. Optimize solvent polarity (e.g., dichloromethane or THF) and catalyst loading (0.5–5 mol%) to balance yield and purity .
- Data : Typical yields range from 70–89% for analogous pyridine-azetidine derivatives under microwave-assisted conditions (140°C, 2–5 min) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC (>95% purity, C18 column, acetonitrile/water gradient).
- NMR : Key signals include δ ~2.3 ppm (4-methyl group), δ ~3.2–3.8 ppm (azetidine CH₂ and methoxy groups), and δ ~8.1 ppm (pyridine H-6) .
- Mass Spectrometry : Expected [M+H]⁺ = 285.04 (C₁₀H₁₄BrN₂O requires 285.03).
Q. What stability considerations are critical for storing and handling this compound?
- Methodology : Store at room temperature in anhydrous, inert conditions (argon atmosphere) due to sensitivity to moisture and light. Decomposition occurs above 150°C, as observed in related bromopyridines .
- Data : Analogous compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine) show stability for >6 months when stored in amber vials with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodology :
- Kinetic Analysis : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify bottlenecks (e.g., azetidine ring instability under prolonged heating).
- Scale-Up Adjustments : Reduce temperature to 120°C and extend reaction time (4–6 hrs) to mitigate exothermic side reactions. Use flow chemistry for improved heat dissipation .
Q. What mechanistic insights explain the regioselectivity of azetidine substitution on the pyridine ring?
- Methodology :
- DFT Calculations : Model the electronic environment of the pyridine ring. The 2-position is activated for nucleophilic attack due to electron-withdrawing effects from the 5-bromo and 4-methyl groups.
- Experimental Validation : Compare substitution rates using isotopically labeled azetidine (¹⁵N or ¹³C) to track bond formation .
Q. How can this compound be functionalized for applications in drug discovery?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
